molecular formula C7H5ClF3N B1586914 2-Chloro-3-(trifluoromethyl)aniline CAS No. 62476-58-8

2-Chloro-3-(trifluoromethyl)aniline

Cat. No.: B1586914
CAS No.: 62476-58-8
M. Wt: 195.57 g/mol
InChI Key: WLXOMMTWPMQFDE-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)aniline: is an aromatic amine with the molecular formula C7H5ClF3N . This compound is characterized by the presence of a chloro group at the second position and a trifluoromethyl group at the third position on the benzene ring, along with an amino group. It is commonly used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: 2-Chloro-3-(trifluoromethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: It is used in biological studies to understand the effects of trifluoromethyl and chloro substituents on biological activity.

Medicine:

    Drug Development: The compound is explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties due to the presence of the trifluoromethyl group.

Industry:

    Material Science: It is used in the development of materials with specific properties, such as polymers and coatings.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination Reaction: One common method involves the amination of 2-chloro-3-(trifluoromethyl)nitrobenzene. This process typically requires a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to convert the nitro group to an amino group.

    Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 2-chloro-3-(trifluoromethyl)nitrobenzene using a catalyst like palladium on carbon under hydrogen gas.

Industrial Production Methods:

    Nitration and Reduction: Industrially, 2-chloro-3-(trifluoromethyl)aniline can be produced by first nitrating 2-chloro-3-(trifluoromethyl)benzene to form the nitro compound, followed by reduction to the amine.

    Amination of Halogenated Precursors: Another industrial method involves the direct amination of halogenated precursors using ammonia or amines under high temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Chloro-3-(trifluoromethyl)aniline can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction Reactions: The compound can be reduced to form various derivatives, including the corresponding aniline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran (THF).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 2-hydroxy-3-(trifluoromethyl)aniline, 2-alkoxy-3-(trifluoromethyl)aniline, etc.

    Oxidation Products: Products can include 2-chloro-3-(trifluoromethyl)nitrosoaniline or 2-chloro-3-(trifluoromethyl)nitroaniline.

    Reduction Products: Products can include various reduced forms of the aniline derivative.

Comparison with Similar Compounds

    2-Chloro-4-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group at the fourth position.

    2-(Trifluoromethyl)aniline: Lacks the chloro substituent.

    4-Chloro-2-(trifluoromethyl)aniline: Similar structure but with the chloro group at the fourth position.

Uniqueness:

    Positional Isomerism: The unique positioning of the chloro and trifluoromethyl groups in 2-chloro-3-(trifluoromethyl)aniline can lead to different chemical reactivity and biological activity compared to its isomers.

    Enhanced Properties: The presence of both chloro and trifluoromethyl groups can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

2-chloro-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXOMMTWPMQFDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407243
Record name 2-chloro-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62476-58-8
Record name 2-chloro-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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